
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide is an organic compound characterized by the presence of two 4,6-dichloro-2-methylpyrimidin-5-yl groups attached to an oxalamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of 4,6-dichloro-2-methylpyrimidine: This compound is synthesized by chlorination of 2-methylpyrimidine using chlorine gas in the presence of a catalyst.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Coupling reaction: The 4,6-dichloro-2-methylpyrimidine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Conducted in aqueous acidic (HCl) or basic (NaOH) solutions at elevated temperatures.
Major Products
Substitution reactions: Yield substituted pyrimidine derivatives.
Oxidation reactions: Produce oxides or hydroxylated derivatives.
Reduction reactions: Form amines or reduced pyrimidine derivatives.
Hydrolysis: Results in carboxylic acids and amines.
科学研究应用
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s dichloropyrimidine groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the oxalamide core can interact with cellular components, leading to disruption of cellular processes.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Another oxalamide derivative with different substituents.
4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of dichloropyrimidine groups and oxalamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C12H8Cl4N6O2 |
|---|---|
分子量 |
410.0 g/mol |
IUPAC 名称 |
N',N'-bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C12H8Cl4N6O2/c1-3-18-7(13)5(8(14)19-3)22(12(24)11(17)23)6-9(15)20-4(2)21-10(6)16/h1-2H3,(H2,17,23) |
InChI 键 |
KHFKOSGIWCLITR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)N(C2=C(N=C(N=C2Cl)C)Cl)C(=O)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


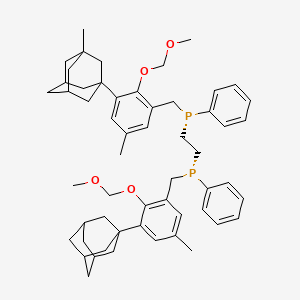

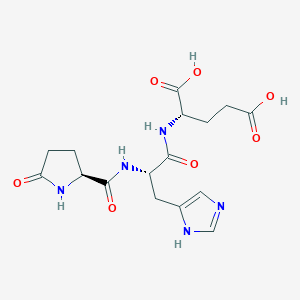

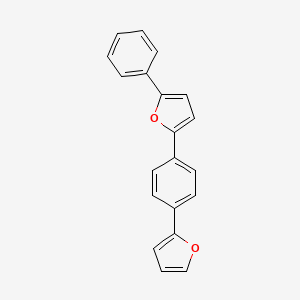
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
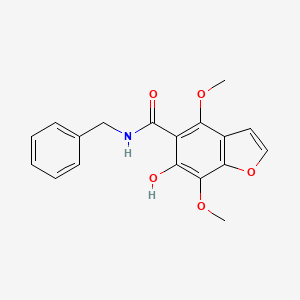
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
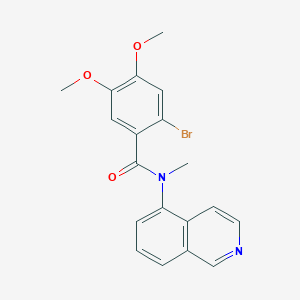

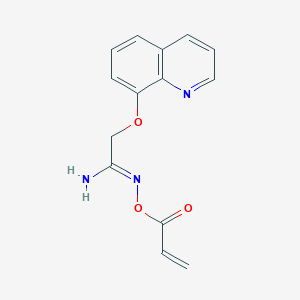
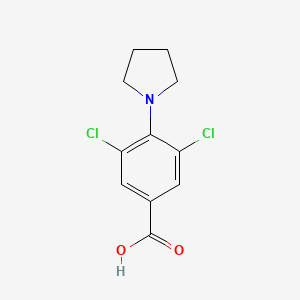
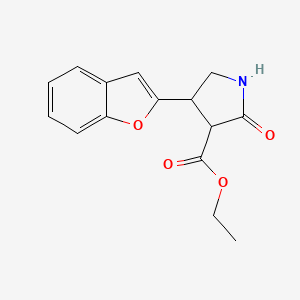
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
